(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate
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Overview
Description
(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring, a benzyloxycarbonyl-protected amino group, and a pyridine ring, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl-Protected Amino Group: This step often involves the use of benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Attachment of the Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The pyrrolidinone ring can be oxidized to form different derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Free amino derivatives after removal of the benzyloxycarbonyl group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: May be used in the production of specialty chemicals or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl-protected amino group can be deprotected to reveal a free amino group, which can interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Similar in having a benzyloxycarbonyl-protected amino group.
Pyridine-3-carboxylic acid: Shares the pyridine ring structure.
N-Boc-L-phenylalanine: Another amino acid derivative with a different protecting group (Boc instead of Cbz).
Uniqueness
(S)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(pyridin-4-yl)propanoate is unique due to its combination of a pyrrolidinone ring, a benzyloxycarbonyl-protected amino group, and a pyridine ring
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c24-17-6-7-18(25)23(17)29-19(26)16(12-14-8-10-21-11-9-14)22-20(27)28-13-15-4-2-1-3-5-15/h1-5,8-11,16H,6-7,12-13H2,(H,22,27)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZIIJGYGAYOG-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=NC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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